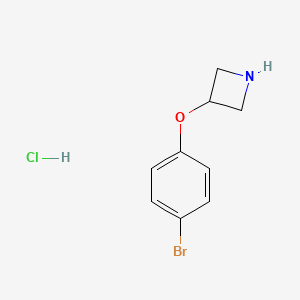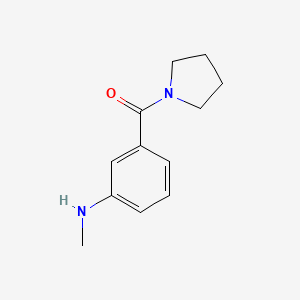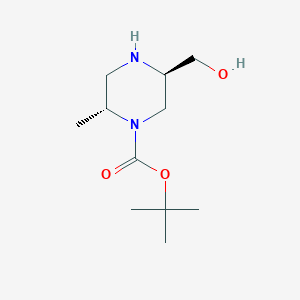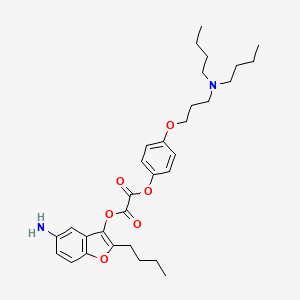![molecular formula C5H7ClF3N3O B1445649 Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride CAS No. 1423033-45-7](/img/structure/B1445649.png)
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride
Übersicht
Beschreibung
“Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride has been studied for its neuroprotective properties, particularly in models related to Huntington's disease. A study investigated the neuroprotective effects of a compound, identified as M826, which is closely related to the chemical structure . M826, a reversible caspase-3 inhibitor, showed significant neuroprotection in a rat model of malonate-induced striatal injury, suggesting potential applications in neurodegenerative conditions (Toulmond et al., 2004).
Antihyperglycemic Activity
Compounds with a similar core structure, specifically those incorporating the 1,2,4-oxadiazol ring, have demonstrated potent antihyperglycemic effects in diabetic models. A study detailed the synthesis and structure-activity relationship of a series of compounds leading to the identification of an effective antihyperglycemic agent. This agent showed a significant reduction in plasma glucose levels in obese diabetic mice, indicating potential therapeutic applications for diabetes management (Kees et al., 1996).
Pulmonary Vasodilator Effects
Research into compounds with the 1,2,4-oxadiazol moiety has also uncovered potential applications in treating pulmonary hypertension. A novel Rho kinase inhibitor, characterized in one study, demonstrated significant vasodilatory effects on the pulmonary vascular bed in rats. This suggests that similar compounds could be explored for therapeutic use in pulmonary vascular diseases (Dhaliwal et al., 2009).
Gastrointestinal Regulation
Another study focused on the role of 5-HT1B/D receptors in canine gastric accommodation, using compounds structurally akin to the chemical . The research highlighted the significant role of 5-HT1B receptors in modulating gastric accommodation, offering insights into potential applications for dyspeptic symptoms management (De Ponti et al., 2003).
Pharmacokinetics and Metabolism
The metabolic fate of related compounds has been extensively studied, providing valuable insights into their pharmacokinetic profiles and potential toxicological considerations. One investigation detailed the quantitative metabolic fate and urinary excretion of a compound, identifying various metabolites and suggesting pathways of biotransformation that could inform the development of therapeutics with better safety profiles (Scarfe et al., 1999).
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(11-12-3)5(6,7)8;/h9H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWQKNILQJHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)


![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)






![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)